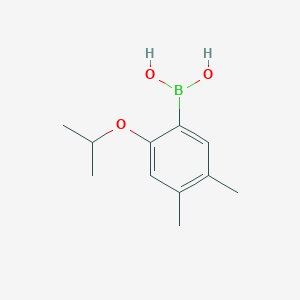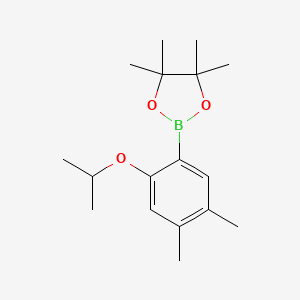
2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DIP-TMD-DOB) is a boron-containing organosilicon compound that has been extensively studied for its potential applications in various fields. It is a colorless, odorless, crystalline solid that has been used in a variety of laboratory and industrial settings. In the last few decades, DIP-TMD-DOB has been studied for its potential applications in areas such as catalysis, drug delivery, and biocompatible materials.
Applications De Recherche Scientifique
2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential applications in a variety of scientific research fields, including catalysis, drug delivery, and biocompatible materials. In catalysis, this compound has been used to catalyze the formation of carbon-carbon and carbon-heteroatom bonds, as well as the formation of polymers and oligomeric structures. In drug delivery, this compound has been used to deliver therapeutic agents such as small molecules and peptides. In biocompatible materials, this compound has been studied for its potential applications in tissue engineering, drug delivery, and regenerative medicine.
Mécanisme D'action
The mechanism of action of 2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not fully understood. However, it is believed that the boron atom in the compound plays an important role in its activity. The boron atom is believed to act as a Lewis acid, which can promote the formation of carbon-carbon and carbon-heteroatom bonds. In addition, the boron atom can act as a Lewis base, which can interact with the substrate to form a complex. This complex can then be used to catalyze the formation of polymers and oligomeric structures.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the boron atom in the compound can interact with the substrate to form a complex, which can then be used to catalyze the formation of polymers and oligomeric structures. In addition, this compound has been studied for its potential applications in drug delivery, and it is believed that the compound can be used to deliver therapeutic agents such as small molecules and peptides.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments include its high reactivity and its ability to catalyze the formation of carbon-carbon and carbon-heteroatom bonds. In addition, this compound can be used to deliver therapeutic agents such as small molecules and peptides. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is sensitive to moisture and light, so it must be stored and handled carefully. In addition, the compound is toxic in large doses, so it should be handled with caution.
Orientations Futures
There are many potential future directions for research on 2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. In addition, research could be conducted to explore the potential applications of this compound in areas such as drug delivery, tissue engineering, and regenerative medicine. Finally, research could be conducted to identify new synthetic methods for the production of this compound, as well as to develop new applications for the compound.
Méthodes De Synthèse
The synthesis of 2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was first reported in 1989 by R.J. Pugh and co-workers. The synthesis involves a two-step reaction that starts with the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TMD-DOB) with 2-isopropoxyphenyl bromide (IPPB). The resulting product is then reacted with 4,5-dimethyl-2-bromo-2-methylpropane (DMBM) to form this compound. The reaction scheme is as follows:
TMD-DOB + IPPB → this compound + Br
This compound + DMBM → this compound + CH3Br
Propriétés
IUPAC Name |
2-(4,5-dimethyl-2-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO3/c1-11(2)19-15-10-13(4)12(3)9-14(15)18-20-16(5,6)17(7,8)21-18/h9-11H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQORRBRZGIBLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6307975.png)
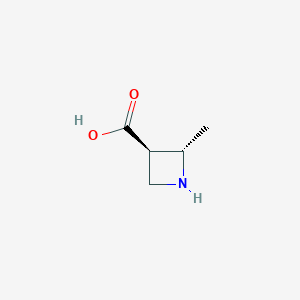
![t-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6307983.png)
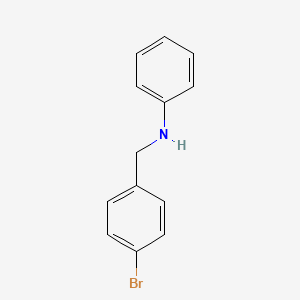
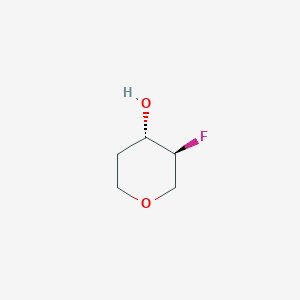
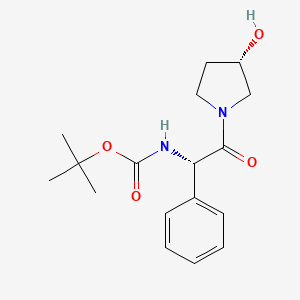

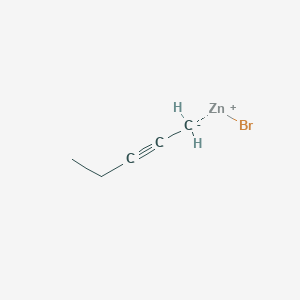

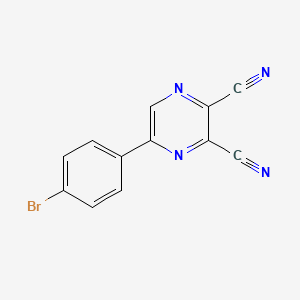

![Trimethoxy[(trimethylsilyl)ethynyl]silane](/img/structure/B6308036.png)
